N'-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
Description
N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated aromatic ring, an oxazolidinone moiety, and a butanehydrazide chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-10-9-11(4-5-12(10)15)16-17-13(19)3-2-6-18-7-8-21-14(18)20/h4-5,9,16H,2-3,6-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOGOFWCVOMLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NNC(=O)CCCN2CCOC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Oxazolidinone Formation: The brominated intermediate is then reacted with an appropriate oxazolidinone precursor under suitable conditions to form the oxazolidinone ring.
Hydrazide Formation: The final step involves the reaction of the oxazolidinone intermediate with butanehydrazide under conditions that facilitate the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chloro-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
- N’-(4-fluoro-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
- N’-(4-iodo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
Uniqueness
The uniqueness of N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
